Cas no 183061-37-2 (7-Nitro-1-Indanone)

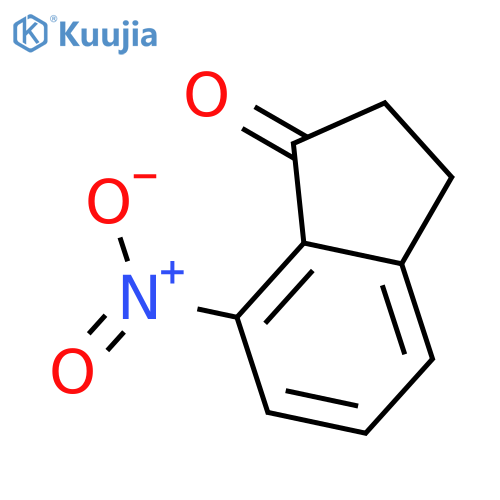

7-Nitro-1-Indanone structure

商品名:7-Nitro-1-Indanone

7-Nitro-1-Indanone 化学的及び物理的性質

名前と識別子

-

- 7-Nitro-1-Indanone

- 1H-Inden-1-one,2,3-dihydro-7-nitro-

- 2,3-dihydro-7-nitro-1H-Inden-1-one

- 7-nitro-2,3-dihydroinden-1-one

- 7-nitro-2,3-dihydro-1H-inden-1-one

- AKOS006332056

- SCHEMBL4621603

- CS-0342946

- 1H-Inden-1-one, 2,3-dihydro-7-nitro-

- 183061-37-2

- FT-0656069

- DTXSID60662668

- ZB0580

- A812743

-

- MDL: MFCD09744085

- インチ: InChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2

- InChIKey: FFNWINZISCEKBH-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)CC2

計算された属性

- せいみつぶんしりょう: 177.04300

- どういたいしつりょう: 177.043

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9A^2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.396±0.06 g/cm3 (20 ºC 760 Torr),

- 屈折率: 1.629

- ようかいど: 極微溶性(0.27 g/l)(25ºC)、

- PSA: 62.89000

- LogP: 2.24690

7-Nitro-1-Indanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D405436-500mg |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 500mg |

$650 | 2024-07-28 | |

| eNovation Chemicals LLC | D405436-2g |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 2g |

$1580 | 2024-07-28 | |

| A2B Chem LLC | AA98777-1g |

1H-Inden-1-one, 2,3-dihydro-7-nitro- |

183061-37-2 | 95% | 1g |

$1033.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D405436-1g |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 1g |

$920 | 2024-07-28 | |

| eNovation Chemicals LLC | D405436-5g |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 5g |

$3460 | 2024-07-28 | |

| A2B Chem LLC | AA98777-5g |

1H-Inden-1-one, 2,3-dihydro-7-nitro- |

183061-37-2 | 95% | 5g |

$3174.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D405436-1g |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 1g |

$920 | 2025-02-20 | |

| eNovation Chemicals LLC | D405436-2g |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 2g |

$1580 | 2025-02-20 | |

| eNovation Chemicals LLC | D405436-1g |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 1g |

$920 | 2025-02-27 | |

| eNovation Chemicals LLC | D405436-500mg |

7-Nitro-1-Indanone |

183061-37-2 | 97% | 500mg |

$650 | 2025-02-27 |

7-Nitro-1-Indanone 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

183061-37-2 (7-Nitro-1-Indanone) 関連製品

- 24623-25-4(4-Nitroindanone)

- 51114-73-9(5-nitro-1,2,3,4-tetrahydronaphthalen-1-one)

- 58161-31-2(8-Nitro-3,4-dihydronaphthalen-1(2H)-one)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

atkchemica

(CAS:183061-37-2)7-Nitro-1-Indanone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ